molecular formula C23H20N6O B2859023 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline CAS No. 1351611-31-8

2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline

Cat. No.: B2859023
CAS No.: 1351611-31-8
M. Wt: 396.454
InChI Key: NMUKCNRECASQAZ-UHFFFAOYSA-N
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Description

2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline is a complex organic compound that features a combination of pyrimidine, piperazine, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their coupling under specific conditions. For instance, the pyrimidine and quinoxaline derivatives can be synthesized through cyclization reactions, while the piperazine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Medicine

Medically, this compound is investigated for its therapeutic potential. It may exhibit anti-cancer, anti-inflammatory, or neuroprotective properties, making it a promising candidate for further drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for the fine-tuning of material characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline: shares similarities with other compounds containing pyrimidine, piperazine, and quinoxaline moieties.

    This compound: is unique due to its specific combination of these moieties, which may confer distinct biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development.

Properties

IUPAC Name

[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKCNRECASQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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